REACTION_CXSMILES
|
C([N:8]1[CH:12]([CH:13]2[CH2:16][CH2:15][CH2:14]2)[CH2:11][C:10](=[O:17])[O:9]1)C1C=CC=CC=1.[H][H]>C(O)C.O[Pd]O>[NH2:8][CH:12]([CH:13]1[CH2:16][CH2:15][CH2:14]1)[CH2:11][C:10]([OH:17])=[O:9]
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Name
|
2-benzyl-3-cyclobutyl-isoxazolidin-5-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1OC(CC1C1CCC1)=O
|
Name
|
47a
|
Quantity
|
0.834 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1OC(CC1C1CCC1)=O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.252 g
|
Type
|
catalyst
|
Smiles
|
O[Pd]O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flushed with nitrogen
|
Type
|
ADDITION
|
Details
|
Ethanol (30 mL) was added
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
All volatiles were removed at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The mixture was dissolved in approximately 100 mL of MeOH
|
Type
|
ADDITION
|
Details
|
added to 83 mg of 10% Pd/C that
|
Type
|
CUSTOM
|
Details
|
was subjected to 50 psi of H2 overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
All volatiles were removed at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CC(=O)O)C1CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 340 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |